2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclohexyloxy)-4-fluorobenzoic acid
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Overview
Description
5-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobenzoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis can be carried out using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods ensure the stability of the intermediate products and allow for efficient coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of protein interactions and enzyme mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenylmethyloxycarbonyl (Fmoc) group plays a crucial role in protecting the amino acid during synthesis and can be removed under specific conditions to reveal the active site .
Comparison with Similar Compounds
Similar Compounds
Fmoc-amino acids: These compounds share the Fmoc protecting group and are used in peptide synthesis.
Fmoc-amino acid azides: These compounds are used as coupling agents in peptide synthesis and share similar synthetic routes.
Fmoc-modified aliphatic amino acids: These compounds form self-assembled structures and have applications in material science.
Uniqueness
5-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobenzoic acid is unique due to its combination of aromatic and aliphatic structures, which provide distinct chemical properties and reactivity
Properties
Molecular Formula |
C28H26FNO5 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobenzoic acid |
InChI |
InChI=1S/C28H26FNO5/c29-24-15-25(22(27(31)32)14-26(24)35-17-8-2-1-3-9-17)30-28(33)34-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-7,10-15,17,23H,1-3,8-9,16H2,(H,30,33)(H,31,32) |
InChI Key |
WCQNPSWRYDPXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C(=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)F |
Origin of Product |
United States |
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